MFCD00417283

Description

MFCD00417283 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Compounds in this class often exhibit unique electronic and steric properties, making them valuable in asymmetric synthesis and industrial processes. Based on analogous MDL entries (e.g., MFCD00039227, MFCD10697534), this compound likely contains a trifluoromethyl or aromatic substituent, contributing to its thermal stability and reactivity .

Properties

Molecular Formula |

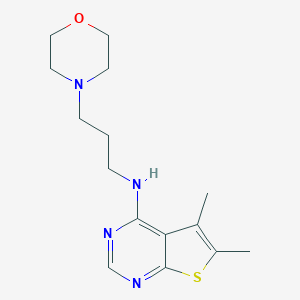

C15H22N4OS |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

5,6-dimethyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C15H22N4OS/c1-11-12(2)21-15-13(11)14(17-10-18-15)16-4-3-5-19-6-8-20-9-7-19/h10H,3-9H2,1-2H3,(H,16,17,18) |

InChI Key |

JJLZBZQYWNMQDO-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

Notes:

- CAS 1533-03-5 : Shares a nearly identical molecular formula and trifluoromethyl-ketone backbone with this compound, indicating high structural overlap. Its applications in Suzuki-Miyaura coupling reactions highlight its utility in cross-coupling catalysis .

- CAS 905306-69-6 : While smaller in molecular weight, its pyridine-methoxy structure offers comparable electron-withdrawing effects, enhancing catalytic activity in palladium-mediated reactions .

Comparison with Functionally Similar Compounds

Functionally similar compounds serve analogous roles in catalysis or medicinal chemistry despite structural differences.

Table 2: Functional Comparison

Key Findings :

- CAS 1046861-20-4 : A boronic acid derivative with high synthetic accessibility (score 2.07), used in cross-coupling reactions. Its water solubility contrasts with this compound’s organic solvent compatibility, affecting industrial scalability .

- CAS 1761-61-1 (MFCD00003330) : A brominated aromatic compound with high yield (98%) in imidazole synthesis, demonstrating the importance of halogen substituents in directing regioselectivity, a feature relevant to this compound’s design .

Research Findings and Property Analysis

Solubility and Bioavailability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.